molecular formula C12H15N3O B2423123 2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide CAS No. 1333739-35-7

2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide

Cat. No.: B2423123
CAS No.: 1333739-35-7
M. Wt: 217.272
InChI Key: VHULMNRPXDIKRE-UHFFFAOYSA-N
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Description

2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the alkylation of 5-methylpyridin-2-amine with propargyl bromide, followed by acylation with chloroacetyl chloride. The reaction conditions often require the use of a base such as potassium carbonate and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(prop-2-yn-1-yl)amino]-N-(pyridin-2-yl)acetamide
  • 2-[methyl(prop-2-yn-1-yl)amino]-N-(3-methylpyridin-2-yl)acetamide

Uniqueness

The presence of the 5-methyl group on the pyridine ring in 2-[methyl(prop-2-yn-1-yl)amino]-N-(5-methylpyridin-2-yl)acetamide distinguishes it from similar compounds. This structural difference can influence its reactivity and biological activity, making it unique in its class .

Properties

IUPAC Name

2-[methyl(prop-2-ynyl)amino]-N-(5-methylpyridin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-4-7-15(3)9-12(16)14-11-6-5-10(2)8-13-11/h1,5-6,8H,7,9H2,2-3H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHULMNRPXDIKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)CN(C)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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